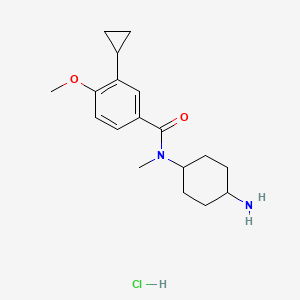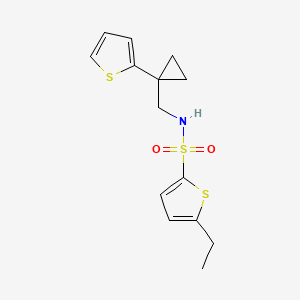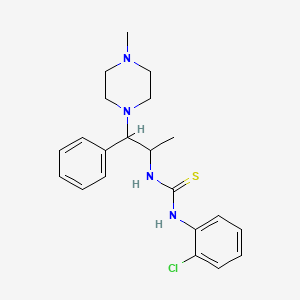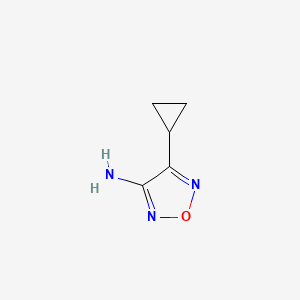
5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H14N4S and its molecular weight is 306.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole Derivatives and Patent Review
Triazoles, including compounds like 5-(1H-indol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, are known for their diverse biological activities, attracting significant attention for the development of new drugs. The structural variations of triazoles offer a broad range of applications, and recent patents have highlighted their potential uses, especially in developing new chemical entities and pharmaceuticals. The importance of finding more efficient methods of synthesis that are aligned with principles of green chemistry and energy saving is also emphasized, underscoring the need for sustainable approaches in the preparation of these compounds (Ferreira et al., 2013).
Reactivity of Triazole Derivatives
The reactivity of 1,2,4-triazole-3-thione derivatives, closely related to the compound , demonstrates significant antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine, which also possess a free SH-group, indicating their potential in mitigating the effects of high radiation doses on patients. This highlights the potential of these compounds in medical and therapeutic applications (Kaplaushenko, 2019).
Biological Features of Triazole Derivatives
1,2,4-Triazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The search for new, biologically active derivatives among these compounds is an active area of research, indicating the significant role that these compounds, including this compound, can play in the development of new therapeutic agents (Ohloblina, 2022).
Industrial Applications
Amino-1,2,4-triazoles serve as raw materials for the fine organic synthesis industry, with applications in agriculture, pharmaceuticals, dyes, and high-energy materials, among others. These compounds are utilized in producing various agricultural and medical products, indicating the broad applicability of triazole derivatives in different industrial sectors (Nazarov et al., 2021).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives, including this compound, are areas of significant interest. These compounds are integral to various fields, including pharmaceutical, medical, agricultural, and even engineering sectors, underlining their versatility and the importance of understanding their synthesis and properties for practical applications (Parchenko, 2019).
Properties
IUPAC Name |
3-(1H-indol-3-yl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-11-5-4-6-12(9-11)21-16(19-20-17(21)22)14-10-18-15-8-3-2-7-13(14)15/h2-10,18H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHYPKREPKNNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dimethylanilino)-2-[(2,4-dimethylphenyl)carbamoyl]-N-methyl-3-oxopropan-1-imine oxide](/img/structure/B2566401.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2566402.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566406.png)

![[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B2566408.png)


![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)
![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)



